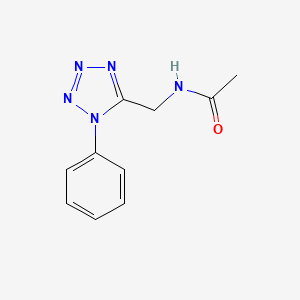

N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide” is a compound that contains a tetrazole ring, which is a class of five-membered heterocyclic compounds. Tetrazoles are known for their wide range of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, etc .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Scientific Research Applications

Anticancer Properties

- N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited significant selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting potential in cancer treatment research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Electrochemical Applications

- Tetrazole derivatives, including those similar to this compound, have been studied as levelers for electroplated Cu microvia filling. These compounds affect the Cu deposition potential, indicating their utility in electrochemical applications (Lei, Chen, Wang, Wang, & Zhao, 2015).

Antifungal Agents

- Derivatives of this compound have been designed and synthesized with antifungal properties. These compounds show significant activity against various fungal strains, highlighting their potential in developing new antifungal therapies (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).

Coordination Complexes and Antioxidant Activity

- Pyrazole-acetamide derivatives, closely related to this compound, have been utilized to create novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, which can be relevant in medicinal chemistry (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Analgesic Activity

- Certain acetamide derivatives related to this compound have been shown to possess analgesic properties. These compounds have been effective against various nociceptive stimuli in experimental models, suggesting their potential use in pain management (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Antimicrobial Agents

- New thiazolidin-4-one derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, underlining their potential in antimicrobial drug development (Baviskar, Khadabadi, & Deore, 2013).

Future Directions

The future directions for “N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide” could involve further exploration of its potential applications in various fields such as organic synthesis, medicinal and coordination chemistry, catalysis, materials science, etc . Further studies could also investigate its potential as a therapeutic agent .

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-8(16)11-7-10-12-13-14-15(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWIOHCDNWTALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2955126.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2955132.png)

![Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B2955133.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2955135.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2955137.png)